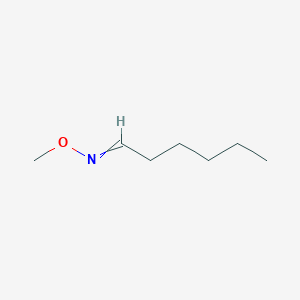

Hexanal O-methyl oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

N-methoxyhexan-1-imine |

InChI |

InChI=1S/C7H15NO/c1-3-4-5-6-7-8-9-2/h7H,3-6H2,1-2H3 |

InChI Key |

FWUGUECQTYROQK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=NOC |

Origin of Product |

United States |

Historical Perspectives in Chemical Research of Oxime Ethers

The study of oxime ethers is rooted in the broader history of oxime chemistry, which dates back to the 19th century. wikipedia.org Oximes, characterized by the RR'C=N-OH functional group, were initially synthesized through the reaction of hydroxylamine (B1172632) with aldehydes or ketones. wikipedia.org This foundational work laid the groundwork for the later exploration of O-substituted oximes, including oxime ethers.

The synthesis of oxime ethers, which possess the >C=N-O-R moiety, traditionally involves a two-step process. nih.govjocpr.com First, an aldoxime or ketoxime is formed, which is then reacted with an alkyl halide in the presence of a base. jocpr.com Over the years, more efficient one-pot synthesis methods have been developed, streamlining the production of these compounds. jocpr.com Early research into oxime ethers was largely driven by their utility as versatile precursors in organic synthesis, serving as intermediates in the creation of various nitrogen-containing compounds. rsc.orgijprajournal.com The development of metal-catalyzed cross-coupling and cyclization reactions further expanded the synthetic applications of oxime ethers. rsc.org

Significance Within Contemporary Chemical and Biological Sciences

The importance of Hexanal (B45976) O-methyl oxime and other volatile oximes has grown significantly as their roles in various chemical and biological processes have become better understood.

In the realm of analytical chemistry , the derivatization of volatile aldehydes, such as hexanal, into their more stable oxime ether counterparts is a crucial technique. oup.comnih.gov Aldehydes are often highly reactive and can degrade during sample preparation and analysis. nih.gov Converting them to oximes, and subsequently to oxime ethers, enhances their stability, allowing for more accurate detection and quantification using techniques like gas chromatography-mass spectrometry (GC-MS). acs.orgresearchgate.net This is particularly relevant in the analysis of complex biological matrices and in the food industry, where hexanal is a key indicator of lipid oxidation and off-flavor development. hmdb.caresearchgate.nethalo.science

From a biological perspective , volatile oximes are recognized as important metabolites in plants. nih.gov They are often derived from amino acids and play roles in plant defense, communication, and as precursors to other bioactive compounds. nih.govresearchgate.net For instance, some plants release volatile aldoximes in response to herbivory, which can act as a direct defense mechanism or attract natural enemies of the herbivores. nih.govoup.com While the direct biological roles of Hexanal O-methyl oxime are still being fully elucidated, its precursor, hexanal, is a well-known volatile compound produced by plants and is involved in various physiological processes. mdpi.com

Furthermore, there is growing interest in volatile organic compounds as potential biomarkers for diseases , including cancer. oup.comresearchgate.net Hexanal has been identified as a potential biomarker for several types of cancer. oup.com The analysis of such volatile compounds often involves their conversion to more stable derivatives like oximes for improved detection. oup.comresearchgate.net

Current Research Landscape and Emerging Trends in Volatile Oxime Studies

Chemo-selective Synthetic Routes to Hexanal O-methyl Oxime

The primary and most direct method for synthesizing this compound involves the condensation reaction between hexanal and O-methylhydroxylamine. wikipedia.org This reaction is a cornerstone of oxime ether synthesis, where the nucleophilic nitrogen of the hydroxylamine (B1172632) attacks the electrophilic carbonyl carbon of the aldehyde. acs.org The process is typically facilitated by conditions that promote the removal of a water molecule to form the stable C=N double bond of the oxime ether. researchgate.net

Catalysis is pivotal in achieving efficient and high-yield synthesis of oxime ethers. Various catalysts have been explored to accelerate the condensation reaction. While specific catalytic systems for this compound are not extensively detailed in the provided results, general principles from analogous reactions are applicable.

Metal-Mediated Catalysis : Metal centers can act as Lewis acids, activating the carbonyl group of the aldehyde for nucleophilic attack. For instance, silver(I) oxide has been used as a base and catalyst in the synthesis of various oxime ethers from aldoximes and alkyl halides. scholarsresearchlibrary.com This method is noted for preventing the formation of nitrone side products. scholarsresearchlibrary.com The proposed mechanism involves the formation of a silver(I) ion complex with the oxime nitrogen. scholarsresearchlibrary.com Another review highlights that metal-involving reactions, both mediated and catalyzed, are diverse and have been employed for numerous oxime functionalizations. acs.orgnih.gov

Acid Catalysis : Acidic conditions can protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack by the O-methylhydroxylamine. researchgate.net The reaction is highly pH-dependent. nih.govacs.org

Photocatalysis : A novel approach involves a visible-light-mediated three-component reaction for synthesizing oxime esters, using eosin (B541160) Y as a photocatalyst. nih.gov While this produces oxime esters, it demonstrates the expanding toolkit for C=N bond formation under mild conditions. nih.gov

Table 1: Comparison of Catalytic Approaches for Oxime Ether Synthesis

| Catalyst Type | Example | Mechanism | Advantages |

| Metal-Based | Silver(I) Oxide scholarsresearchlibrary.com | Lewis acid activation of the carbonyl group and complexation with oxime nitrogen. acs.orgscholarsresearchlibrary.com | High yields, prevents nitrone formation. scholarsresearchlibrary.com |

| Acid | H+ (from various sources) | Protonation of the carbonyl oxygen to increase electrophilicity. researchgate.net | Well-established, effective for condensation. researchgate.net |

| Photocatalyst | Eosin Y nih.gov | Generation of reactive intermediates under visible light. nih.gov | Mild reaction conditions, high efficiency for certain substrates. nih.gov |

Innovations in reagents and reaction conditions aim to improve yield, selectivity, and environmental footprint.

Solvent-Free and Aqueous Conditions : The synthesis of aryl oximes has been successfully performed under catalyst-free conditions in mineral water at room temperature, highlighting a green and practical approach. ias.ac.in This suggests that similar eco-friendly conditions could be explored for aliphatic oxime ethers like this compound.

Specialized Reagents : While traditional synthesis involves hydroxylamine or its O-alkylated derivatives, other reagents can be used. For example, O-alkylation of pre-formed aldoximes with alkyl halides in the presence of a base is a common route to oxime ethers. scholarsresearchlibrary.comnih.gov Silver oxide has been shown to be an effective base for this transformation, using the alkyl halide itself as the solvent. scholarsresearchlibrary.com

Derivatization Strategies and Functional Group Interconversions of this compound Analogues

The oxime ether moiety is a versatile functional group that can be converted into other valuable chemical entities.

Reduction to Amines : The C=N bond of oximes can be reduced to form amines. wikipedia.org However, the reduction of oxime ethers can be challenging due to the labile N-O bond, which can also be cleaved. researchgate.net

Beckmann Rearrangement : While typically associated with ketoximes, which rearrange to amides under acidic conditions, this reaction is a fundamental transformation of the oxime group. wikipedia.orgfiveable.me

Cycloaddition Reactions : Carbon-centered radicals can add to the C=N bond of oxime ethers in internal cycloaddition reactions. libretexts.org

Derivatization for Analysis : Oxime formation is a key derivatization technique in analytical chemistry, particularly in metabolomics using gas chromatography-mass spectrometry (GC-MS). Methoximation protects aldehyde and ketone groups, prevents ring formation in sugars, and increases thermal stability and volatility for analysis. nih.govresearchgate.net Isonicotinoyl chloride has also been used for the rapid derivatization of the oxime hydroxyl group to enhance detection in LC-MS/MS analysis. nih.gov

Table 2: Functional Group Interconversions of Oxime Ethers

| Reaction Type | Reagents/Conditions | Product | Reference |

| Reduction | Hydride reagents, Catalytic Hydrogenation | Amines | wikipedia.orgvanderbilt.edu |

| Rearrangement | Acid catalysts (for ketoximes) | Amides | wikipedia.orgfiveable.me |

| Cycloaddition | Radical initiators (for internal reactions) | Cyclic amines/ethers | libretexts.org |

| Derivatization | Isonicotinoyl chloride | INC-oxime esters | nih.gov |

Mechanistic Investigations of this compound Formation Reactions

The formation of an oxime ether from an aldehyde and an O-alkylhydroxylamine is a well-studied reaction that proceeds via a nucleophilic addition-elimination pathway.

The mechanism of oxime formation is highly dependent on pH. acs.org In an acid-catalyzed process, the reaction is initiated by the protonation of the carbonyl oxygen of hexanal. researchgate.net This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nitrogen atom of O-methylhydroxylamine. This is followed by proton transfer and the elimination of a water molecule to yield the final oxime ether. researchgate.net The rate-limiting step can change with pH; at very low pH, the hydroxylamine can be protonated and rendered non-nucleophilic, while at neutral or high pH, the carbonyl is less activated. nih.govacs.org Computational studies on related systems have detailed the Gibbs free energies of the intermediates and transition states in the protonated pathway. researchgate.net

Metal ions can significantly influence oxime formation and subsequent reactions. acs.orgnih.govresearchgate.net A metal center can function as a Lewis acid, coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, analogous to protonation in acid catalysis. acs.org This activation facilitates the nucleophilic attack by the hydroxylamine derivative. acs.org The coordination of the hydroxylamine to the metal can also occur, though this might block the nucleophilic nitrogen. In such cases, a possible mechanism involves solvolysis to release the uncomplexed hydroxylaminate anion, which then reacts with the carbonyl compound. acs.org

Radical Reactions Involving Oximes

Oxime derivatives, including O-alkyl oximes like this compound, are effective precursors for generating nitrogen-centered radicals due to the inherent weakness of the N–O bond. nih.gov Homolytic scission of this bond, typically induced by thermal or photochemical methods, yields an iminyl radical and an oxygen-centered radical. nih.gov These iminoxyl radicals are key reactive intermediates that can participate in a range of synthetic transformations. nih.govdntb.gov.ua

The generation of iminoxyl radicals from oximes was first observed in 1964 using strong one-electron oxidants such as cerium(IV) ammonium (B1175870) nitrate. nih.gov Since then, various methods have been developed to initiate these radicals. nih.gov The resulting iminyl radical, characterized by the delocalization of the unpaired electron between the nitrogen and oxygen atoms, can react as either an N-radical or an O-radical. beilstein-journals.org This duality dictates the outcome of subsequent reactions. beilstein-journals.org

The primary preparative reactions involving these radicals are intramolecular cyclizations and intermolecular additions. beilstein-journals.org

Intramolecular Reactions: These are the most studied reactions for oxime radicals. nih.gov One major pathway is the addition of the radical to a carbon-carbon double bond within the same molecule. nih.govbeilstein-journals.org This cyclization typically proceeds in a 5-exo manner to form five-membered heterocycles. Depending on whether the radical reacts through its nitrogen or oxygen atom, the product can be a cyclic nitrone (C–N bond formation) or a substituted isoxazoline (B3343090) (C–O bond formation). nih.govbeilstein-journals.org Another pathway involves an initial hydrogen atom abstraction followed by cyclization. nih.gov

Intermolecular Reactions: While less common than intramolecular reactions, intermolecular processes include the oxidative C–O coupling of oximes with C–H acidic compounds like pyrazolones or 1,3-dicarbonyl compounds. beilstein-journals.org In these cases, the iminoxyl radical couples with a C-centered radical generated from the other reactant. nih.gov

The table below summarizes various methods for generating iminoxyl radicals and their subsequent reaction types.

| Generation Method | Reagents/Conditions | Radical Type Generated | Subsequent Reaction Type | Product Class |

| Oxidation | Ce(NH₄)₂(NO₃)₆, Fe(ClO₄)₃, Ag₂O, Pb(OAc)₄ | Iminoxyl Radical | Dimerization, Decomposition | Carbonyls, Dimers nih.gov |

| Oxidation | PhI(OAc)₂, DDQ | Iminoxyl Radical | Intramolecular C-H Activation/Cyclization | Isoxazoles, Oxathiazoles nih.gov |

| Photolysis (UV) | UV light | Iminyl Radical | Intramolecular Cyclization | Phenanthridines nih.govacs.org |

| Photolysis (UV) | UV light on Oxime Carbamates | Iminyl & Carbamoyloxyl Radicals | Intramolecular Cyclization | Oxazolidinones, Aminyl Radicals nih.govacs.org |

Synthesis of Isotopically Labeled this compound for Mechanistic Tracing

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analysis. nih.govacs.orgchem-station.com The synthesis of an isotopically labeled version of this compound, for instance with Deuterium (B1214612) (²H) or Carbon-13 (¹³C), would allow for detailed mechanistic tracing of its transformations, such as the radical reactions mentioned previously.

A direct synthetic procedure for labeled this compound is not prominently documented; however, a logical and scientifically sound approach involves a two-step process: first, the synthesis of isotopically labeled hexanal, followed by its reaction with O-methylhydroxylamine.

Step 1: Synthesis of Isotopically Labeled Hexanal The introduction of isotopes like ¹³C or ²H can be achieved through various established methods. clearsynth.com

¹³C-Labeling: Labeled hexanal can be prepared using precursors where the label is already incorporated. For example, the reaction of an appropriate Grignard reagent with ¹³C-labeled paraformaldehyde could introduce a ¹³C label at the C1 position. nih.gov More advanced methods start from elemental ¹³C to create universal building blocks like labeled acetylene, which can then be elaborated into more complex molecules. rsc.org Research has documented the use of U-¹³C-n-hexanal (uniformly labeled with ¹³C) in metabolic studies. researchgate.net

Deuterium-Labeling: Deuteration can be accomplished via hydrogen isotope exchange reactions on the hexanal molecule or its precursors, often catalyzed by metals like palladium. acs.orgmdpi.com For instance, selective exchange of C-H bonds for C-D bonds can be performed using deuterium oxide (D₂O) as the deuterium source. mdpi.com Syntheses of deuterium-labeled hexanal derivatives have been developed for use in mechanistic studies and as internal standards for mass spectrometry. nih.gov

Step 2: Formation of the Labeled Oxime Ether Once the isotopically labeled hexanal is obtained, it can be converted to this compound through a standard condensation reaction with O-methylhydroxylamine (CH₃ONH₂). wikipedia.org This reaction forms the C=N-OCH₃ functionality, thus transferring the isotopic label from the hexanal backbone to the final oxime ether product.

The following table outlines potential strategies for synthesizing labeled this compound.

| Target Labeled Compound | Isotope Position | Required Labeled Precursor | General Synthetic Method for Precursor |

| [1-¹³C]-Hexanal O-methyl oxime | Carbon-1 | [1-¹³C]-Hexanal | Grignard reaction with ¹³C-formaldehyde derivative |

| [2,2-²H₂]-Hexanal O-methyl oxime | Carbon-2 (α-position) | [2,2-²H₂]-Hexanal | α-deuteration of hexanal via enolate formation with D₂O |

| [U-¹³C₆]-Hexanal O-methyl oxime | All 6 carbons in hexyl chain | [U-¹³C₆]-Hexanal | Multi-step synthesis from uniformly labeled starting materials |

Exploration of this compound as a Synthetic Intermediate

The oxime functional group and its derivatives are highly versatile intermediates in organic synthesis. nih.gov this compound can serve as a stable, protected form of hexanal or as a precursor for a variety of molecular scaffolds through diverse reaction pathways. wikipedia.org

One fundamental use is as a protecting group for the aldehyde functionality of hexanal. The oxime ether is generally stable to a range of reagents but can be hydrolyzed back to the parent aldehyde under acidic conditions when needed. wikipedia.org

More advanced applications leverage the unique reactivity of the oxime ether group itself. As discussed in section 2.3.3, the N-O bond can be cleaved to initiate radical reactions . This transforms this compound from a simple aldehyde derivative into a precursor for nitrogen-containing heterocycles. For example, an intramolecular radical cyclization, if an appropriate unsaturated bond is present in the alkyl chain, could lead to the formation of substituted isoxazolines. nih.govbeilstein-journals.org While many examples in the literature use aromatic oximes to synthesize complex structures like phenanthridines via radical cyclization onto an adjacent aryl ring, the principle of generating an iminyl radical is directly applicable to aliphatic oxime ethers like this compound for other synthetic aims. nih.govnih.gov

Furthermore, the reduction of the C=N bond in oxime ethers provides a route to O-substituted hydroxylamines , which are valuable intermediates in their own right. The reduction of oximes themselves is a known route to amines. wikipedia.org

The table below details some of the potential synthetic transformations where this compound could be employed as a key intermediate.

| Starting Intermediate | Transformation | Reagents & Conditions | Product Class |

| This compound | Deprotection (Hydrolysis) | Aqueous acid (e.g., HCl), heat | Hexanal wikipedia.org |

| This compound | Radical Generation | UV irradiation or chemical oxidant (e.g., Ce(IV)) | Iminyl Radical Intermediate nih.govnih.gov |

| This compound | Reduction | Hydride reagents (e.g., NaBH₃CN) | N-methoxyhexylamine |

| This compound | Beckmann Rearrangement | Acid catalyst (e.g., PCl₅, H₂SO₄) | N-substituted amides (Hexanamide derivatives) wikipedia.org |

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the isolation and measurement of this compound, particularly from intricate mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization for Oxime Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. Optimization of GC-MS parameters is critical for achieving accurate and sensitive detection. The conversion of hexanal to its O-methyl oxime derivative significantly enhances its thermal stability and chromatographic behavior, leading to improved analysis. nih.gov

For instance, the analysis of hexanal as a biomarker for lung cancer in human blood has been successfully performed using headspace single-drop microextraction (HS-SDME) followed by GC-MS. researchgate.net In this method, hexanal is derivatized in-droplet with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which forms a stable oxime derivative suitable for GC-MS analysis. researchgate.net This derivatization is a common and effective strategy for analyzing aldehydes in various complex samples. researchgate.net

The mass spectrum of this compound under electron ionization (EI) exhibits characteristic fragmentation patterns. While a molecular ion peak may be observed, common fragments often arise from alpha-cleavage next to the C=N bond and rearrangements. libretexts.orgarizona.edu In chemical ionization (CI), such as with methane, a prominent protonated molecular ion [M+H]⁺ can be detected, which is particularly useful for confirming the molecular weight. nih.gov For example, the methoxime derivative of hexanal shows a strong [M+H]⁺ ion at m/z 130. nih.gov

Table 1: Optimized GC-MS Parameters for Aldehyde Oxime Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| GC Column | Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms) capillary column | Separation of volatile and semi-volatile organic compounds. |

| Injection Mode | Splitless or Headspace | Maximizes sensitivity for trace analysis. |

| Temperature Program | Initial temp ~40-60°C, ramped to ~250-300°C | Ensures separation of isomers and elution of all analytes. |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | EI for structural fragmentation patterns, CI for enhancing the molecular ion. |

| Derivatization Agent | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or Methoxyamine Hydrochloride | Increases thermal stability and improves chromatographic peak shape. researchgate.net |

Multidimensional Gas Chromatography Approaches

For highly complex samples where co-elution is a problem, multidimensional gas chromatography (MDGC), such as comprehensive two-dimensional gas chromatography (GCxGC), offers significantly enhanced separation power. This technique is particularly valuable for resolving the (E) and (Z) isomers of this compound, which may have very similar boiling points and retention times on a single column. The increased peak capacity of GCxGC allows for their separation from each other and from other matrix components, providing a much cleaner and more accurate analysis.

High-Resolution Mass Spectrometry Applications

High-Resolution Mass Spectrometry (HRMS), often coupled with GC, provides highly accurate mass measurements. This capability allows for the determination of the elemental composition of the molecular ion and its fragments with a high degree of confidence. For this compound, HRMS can definitively confirm its molecular formula (C₇H₁₅NO) and distinguish it from other compounds that may have the same nominal mass but different elemental compositions. This is crucial for unambiguous identification in complex samples where isobaric interferences are common.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and for distinguishing between its (E) and (Z) geometric isomers. tsijournals.comrecercat.cat The chemical environment of the nuclei (¹H and ¹³C) differs significantly between the two isomers, leading to distinct chemical shifts in their NMR spectra. tubitak.gov.trcdnsciencepub.com

The ¹H NMR spectrum is particularly informative. The chemical shifts of the protons on the carbon adjacent to the C=N bond and the protons of the O-methyl group are sensitive to the stereochemistry. tubitak.gov.tr Similarly, in the ¹³C NMR spectrum, the chemical shift of the imine carbon (C=N) and the adjacent alkyl carbons can be used to differentiate the (E) and (Z) forms. researchgate.net Generally, the isomer with the alkyl group cis to the methoxy (B1213986) group (Z-isomer) will show different chemical shifts compared to the trans isomer (E-isomer) due to through-space steric interactions. tubitak.gov.tr

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for E/Z Isomers of O-Alkyl Oximes

| Nucleus | Group | (E)-Isomer (ppm) | (Z)-Isomer (ppm) | Comment |

|---|---|---|---|---|

| ¹H | -OCH₃ | ~3.8-3.9 | ~3.7-3.8 | The (Z) isomer's methoxy protons are often slightly more shielded (upfield). tubitak.gov.tr |

| ¹H | -N=CH- | ~7.2-7.5 | ~6.5-6.8 | The imine proton shows a significant shift depending on its proximity to the methoxy group. |

| ¹³C | C=N | ~150-155 | ~148-153 | The imine carbon resonance is sensitive to the geometric configuration. researchgate.net |

| ¹³C | -OCH₃ | ~60-62 | ~60-62 | Less variation is typically observed for the methoxy carbon. |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. The values provided are representative for this class of compounds.

Infrared and Raman Spectroscopic Studies for Vibrational Analysis

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups and vibrational modes within the this compound molecule. The spectra are characterized by specific absorption or scattering bands corresponding to the stretching and bending vibrations of its bonds.

The most characteristic vibrations for O-methyl oximes include the C=N stretching, N-O stretching, and C-O stretching modes. oup.comcdnsciencepub.com The C=N stretching vibration typically appears as a strong band in the IR spectrum. wikipedia.orgnih.gov The position of this band can be influenced by conjugation and substitution. The N-O and C-O stretching vibrations are also key identifiers for the oxime ether functionality. oup.comcdnsciencepub.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretching (Alkyl) | 2850-2960 | Strong |

| C=N Stretching | 1620-1660 | Medium to Strong wikipedia.org |

| N-O-C Stretching (Antisymmetric) | ~1050 | Strong oup.com |

| N-O Stretching | 900-960 | Medium cdnsciencepub.comwikipedia.org |

Hyphenated Techniques for Comprehensive Profiling (e.g., GCxGC-TOF-MS)

The hyphenation of comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry (GCxGC-TOF-MS) represents one of the most powerful analytical platforms for the detailed profiling of complex volatile mixtures containing this compound. This technique combines the superior resolving power of GCxGC with the rapid acquisition and high sensitivity of TOF-MS.

The structured, two-dimensional chromatograms (contour plots) generated by GCxGC-TOF-MS allow for the clear visualization and separation of compound classes. This compound and its isomers can be effectively isolated from the chemical noise and other analytes, even when present at trace levels. The TOF-MS provides full spectral information for every point in the chromatogram, enabling confident identification based on both fragmentation patterns and accurate mass, further solidifying its utility in comprehensive chemical analysis.

Sample Preparation Methodologies for Complex Matrices

The accurate quantification of this compound in complex matrices, such as food, environmental, and biological samples, necessitates robust sample preparation techniques. These methods are designed to isolate and concentrate the analyte from interfering matrix components, thereby enhancing analytical sensitivity and selectivity. The choice of methodology is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the desired detection limits.

Solid-Phase Microextraction (SPME) Optimization for Volatile Oximes

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and widely adopted sample preparation technique for the analysis of volatile and semi-volatile organic compounds. researchgate.netmdpi.com It integrates sampling, extraction, and concentration into a single step. researchgate.net In the context of analyzing volatile oximes like this compound, Headspace SPME (HS-SPME) is particularly advantageous as it extracts analytes from the vapor phase above the sample, minimizing matrix interference. researchgate.netcore.ac.uk The efficiency of the extraction is contingent on several critical parameters that must be systematically optimized.

Key parameters influencing the HS-SPME process include the type of fiber coating, extraction temperature, and extraction time. researchgate.netfrontiersin.org The selection of the fiber coating is paramount and depends on the polarity and molecular weight of the target analyte. For a broad range of volatile and semi-volatile compounds, including aldehydes and their derivatives, a Divinylbenzene/Carboxen™/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often employed due to its ability to adsorb a wide array of molecular weights. frontiersin.org

Extraction temperature and time are interdependent variables that significantly affect the partitioning of the analyte between the sample's headspace and the fiber coating. oeno-one.eu An increase in temperature generally promotes the release of volatiles from the matrix into the headspace; however, excessively high temperatures can negatively impact the partition coefficient, leading to reduced extraction efficiency. nih.gov Similarly, the extraction time must be sufficient to allow for equilibrium or near-equilibrium to be reached between the headspace and the fiber. Optimization studies for volatile compounds in matrices like dry-cured ham and wine have shown that optimal conditions often involve elevated temperatures (e.g., 60-70°C) and extended extraction times (e.g., 40-60 minutes). frontiersin.orgnih.gov

The following table summarizes typical parameters optimized for the HS-SPME analysis of volatile compounds, which are applicable to the analysis of this compound.

| Parameter | Investigated Range | Optimized Value | Rationale | Source |

| Fiber Coating | DVB/CAR/PDMS, PDMS/DVB | DVB/CAR/PDMS | Suitable for a wide range of volatile and semi-volatile compounds. | frontiersin.org |

| Extraction Temp. | 25 - 70°C | 50 - 70°C | Increases analyte volatility, but high temperatures can decrease partitioning. | frontiersin.orgoeno-one.eunih.gov |

| Equilibration Time | 20 - 60 min | 10 - 60 min | Allows the sample to reach thermal equilibrium before extraction begins. | frontiersin.orgoeno-one.eu |

| Extraction Time | 10 - 60 min | 40 - 60 min | Ensures sufficient time for analyte adsorption onto the fiber. | frontiersin.orgnih.gov |

| Desorption Time | 1 - 5 min | 4 - 7 min | Ensures complete transfer of analytes to the GC injector. | frontiersin.orgoeno-one.eu |

| Salt Addition | 0 - 1.5 g NaCl | No salt added | While salt can increase volatility (salting-out), it did not improve results in some studies. | nih.gov |

Purge-and-Trap Techniques

Purge-and-Trap (P&T) is a dynamic headspace technique used for the extraction of volatile organic compounds (VOCs) from liquid or solid samples. youngin.com The method involves bubbling an inert gas (the purge gas, typically helium or nitrogen) through the sample. youngin.com The volatile analytes are stripped from the matrix and carried into the gas stream. This stream is then passed through a sorbent trap, which retains the target compounds while the purge gas is vented. youngin.com Following the purge cycle, the trap is rapidly heated, and the flow of gas is reversed to desorb the concentrated analytes into a gas chromatograph (GC) for analysis. youngin.com

This technique is highly effective for concentrating volatile analytes, offering low detection limits. researchgate.net The efficiency of the purging process is dependent on factors such as the analyte's volatility and solubility, sample temperature, purge gas flow rate, and total purge volume. youngin.comepa.gov Increasing the sample temperature can enhance the purging efficiency for less volatile or more water-soluble compounds. epa.gov

However, P&T can be less efficient for highly water-soluble compounds due to their affinity for the aqueous matrix over the gas phase. epa.gov While specific studies on this compound are limited, the technique is broadly applicable to the analysis of volatile compounds such as low molecular weight hydrocarbons, aldehydes, ketones, and ethers. epa.gov The selection of the sorbent material for the trap is critical and must be appropriate for the target analyte's volatility and chemical nature to ensure efficient capture and release. youngin.com

Dynamic Headspace Analysis

Dynamic Headspace Analysis (DHS) is another technique that enhances the sensitivity of headspace sampling. Unlike static headspace where a single equilibrium is analyzed, DHS involves continuously sweeping the headspace above a sample with an inert gas. scioninstruments.comresearchgate.net The gas stream, laden with volatile compounds, is then passed through an adsorbent trap to concentrate the analytes. researchgate.netantec.de This continuous process allows for a more exhaustive extraction of volatiles compared to the static method, resulting in a significant increase in sensitivity, often by a factor of 10 to 100. scioninstruments.comantec.de

DHS provides the benefits of traditional headspace analysis, such as minimizing matrix effects, while achieving detection levels comparable to Purge-and-Trap techniques. researchgate.nettechscientific.com This method has been successfully employed for the determination of hexanal, the precursor to this compound, in various food matrices like rice, infant formula, and vegetable oils. scioninstruments.comtechscientific.comnih.gov

The optimization of DHS involves several parameters, including the incubation temperature, purge flow rate, and trapping material. A study on hexanal in vegetable oils utilized a cooled injection system to focus the desorbed analyte, achieving a limit of detection (LOD) of 3.3 ng/mL and a limit of quantification (LOQ) of 9.8 ng/mL. nih.gov The method demonstrated excellent linearity and repeatability, proving its suitability for quantitative analysis. nih.gov

The following table presents findings from a study on hexanal determination in food using Dynamic Headspace GC/MS.

| Parameter | Value/Range | Source |

| Incubation Temperature | 30°C | researchgate.net |

| Linearity Range | 5.1 - 500.0 ng/g | researchgate.net |

| Limit of Detection (LOD) | 3.7 ng/g | researchgate.net |

| Limit of Quantification (LOQ) | 5.1 ng/g | researchgate.net |

| Recovery (at 5 and 50 ng/g) | >97.0% and 107.0% | researchgate.net |

| Relative Standard Deviation | 3.3% and 6.1% | researchgate.net |

On-fiber Derivatization with Aminooxy Reagents

For the analysis of carbonyl compounds like hexanal, on-fiber derivatization is a powerful strategy to improve analytical performance. This technique involves loading an SPME fiber with a derivatizing agent, which then reacts with the target carbonyls in the headspace to form a more stable, less polar, and more easily detectable derivative. researchgate.netresearchgate.net This approach is particularly useful for trace-level analysis in complex matrices. researchgate.netnih.gov

A common class of reagents for this purpose are aminooxy compounds, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). researchgate.netresearchgate.net When an SPME fiber coated with PFBHA is exposed to the headspace of a sample containing hexanal, a rapid reaction occurs, forming the corresponding PFBHA-oxime derivative directly on the fiber. researchgate.netresearchgate.net This in-situ derivatization offers several advantages: it enhances the thermal stability of the analyte, improves chromatographic properties, and significantly increases sensitivity for detection by GC-MS, especially when using selected ion monitoring (SIM). nih.govresearchgate.net

The reaction between PFBHA and most carbonyls is instantaneous. researchgate.net The resulting oxime derivatives are highly stable, allowing for reliable quantification. researchgate.net This method has been successfully applied to the determination of trace levels of aldehydes in diverse and complex matrices such as human blood, fish muscle, and wine. researchgate.netresearchgate.netacs.org The combination of SPME with on-fiber derivatization provides high sensitivity and selectivity, allowing for the detection of compounds that might otherwise be missed in methods without derivatization. researchgate.net

| Feature | Description | Source |

| Derivatizing Agent | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) | researchgate.netresearchgate.net |

| Reaction | Forms stable PFBHA-oxime derivatives with carbonyls on the fiber. | researchgate.netresearchgate.net |

| Fiber Coating | Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is often chosen for its affinity for PFBHA. | researchgate.netcopernicus.org |

| Advantages | Increased sensitivity and selectivity, improved thermal stability of analytes. | researchgate.netresearchgate.net |

| Application | Trace analysis of carbonyls in complex biological, food, and environmental samples. | researchgate.netnih.govnih.gov |

Mechanistic Studies on the Formation and Biological Significance of Hexanal O Methyl Oxime in Non Human Systems

Biochemical Pathways of Formation in Plant Metabolisms

The biosynthesis of Hexanal (B45976) O-methyl oxime in plants is a multi-step process involving the conversion of precursor molecules through the action of specific enzymes. This volatile organic compound is part of a larger class of molecules known as oximes, which play significant roles in plant metabolism, including defense and signaling ku.dkmdpi.com.

The formation of Hexanal O-methyl oxime begins with the generation of its precursor, hexanal. Hexanal is a C6 aldehyde produced through the lipoxygenase (LOX) pathway, which is initiated in response to cellular damage. This pathway involves the enzymatic oxidation of unsaturated fatty acids, such as linoleic and linolenic acids mdpi.com.

Following the formation of hexanal, the biochemical conversion to an oxime is catalyzed by enzymes from the cytochrome P450 (CYP) superfamily, specifically the CYP79 family nih.govuq.edu.aufrontiersin.orgresearchgate.net. These monooxygenases are crucial in metabolizing amino acids into aldoximes nih.govnih.gov. While the CYP79 family is well-known for its role in producing oximes from amino acids, they are also implicated in the conversion of aldehydes.

In addition to the CYP79 family, flavin-containing monooxygenases (FMOs) have been identified as key enzymes in the biosynthesis of oximes in some plant species nih.govresearchgate.netnih.govbiorxiv.orgfrontiersin.org. FMOs catalyze the oxygenation of various substrates and are involved in diverse metabolic pathways, including the formation of volatile oximes that contribute to floral scents and defense compounds nih.govresearchgate.netnih.govbiorxiv.orgfrontiersin.org.

The final step in the formation of this compound is the O-methylation of the hexanal oxime. This reaction is catalyzed by O-methyltransferases (OMTs), a large and diverse family of enzymes that transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a substrate nih.govnih.govnih.govconcordia.caresearchgate.net. Plant OMTs are responsible for the methylation of a wide array of secondary metabolites, including phenylpropanoids, flavonoids, and alkaloids, and are also involved in the biosynthesis of volatile compounds nih.govnih.govnih.govconcordia.caresearchgate.netresearchgate.netmdpi.commdpi.com. While a specific OMT for hexanal oxime has not been definitively characterized, the extensive substrate flexibility of some plant OMTs suggests their involvement in this final biosynthetic step.

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme Class | Specific Enzymes | Function |

|---|---|---|

| Lipoxygenase (LOX) | Various LOX isoforms | Production of fatty acid hydroperoxides from unsaturated fatty acids, leading to hexanal formation. |

| Cytochrome P450 Monooxygenases | CYP79 family | Conversion of amino acids and aldehydes (including hexanal) to their corresponding oximes. |

| Flavin-containing Monooxygenases (FMOs) | Various FMO isoforms | Catalyze the formation of oximes from various precursors. |

This compound is recognized as a herbivore-induced plant volatile (HIPV), a class of compounds released by plants upon damage from herbivores researchgate.netfrontiersin.org. The emission of HIPVs is a critical component of a plant's indirect defense strategy, as these volatiles can attract natural enemies of the attacking herbivores, such as predators and parasitoids frontiersin.org. The release of volatile oximes, including likely precursors to methylated forms, has been observed in various plant species in response to herbivory researchgate.net.

The production of this compound is also implicated in direct defense against pathogens. Its precursor, hexanal, has demonstrated antimicrobial properties and can induce resistance against major postharvest pathogens nih.govnih.govresearchgate.netkoreascience.kr. Hexanal vapor treatment has been shown to inhibit the mycelial growth of fungal pathogens and induce the expression of defense-related proteins in fruits nih.govnih.govresearchgate.netkoreascience.kr. The subsequent conversion of hexanal to its O-methyl oxime derivative may represent a modification that enhances or diversifies its defensive capabilities. The induction of defense responses by volatile compounds can also "prime" the plant, enabling a faster and more robust defense response to subsequent attacks frontiersin.org.

The biosynthesis of volatile oximes, including this compound, is under tight genetic control, primarily through the regulation of the genes encoding the biosynthetic enzymes. The expression of genes from the CYP79 and FMO families is often induced by biotic and abiotic stresses, such as herbivory and pathogen attack nih.govcardiff.ac.uknih.gov. This induction leads to an increased production of oximes as part of the plant's defense response.

Studies on various plant species have shown that the expression of specific CYP79 genes is upregulated in response to caterpillar feeding, leading to the emission of volatile aldoximes researchgate.net. Similarly, the expression of FMO genes has been linked to defense signaling and disease resistance in plants nih.govbiorxiv.orgfrontiersin.org.

The regulation of O-methyltransferase (OMT) genes is also a critical control point in the biosynthesis of methylated volatile compounds nih.govnih.govmdpi.commdpi.com. The transcript levels of OMT genes involved in the production of floral volatiles have been shown to coincide with the emission of these compounds nih.govnih.gov. It is likely that the expression of an OMT gene responsible for the methylation of hexanal oxime is similarly regulated in response to the same cues that trigger the upstream parts of the pathway. The genetic variability of herbivore-induced volatile emissions within plant species suggests a complex genetic control that allows for adaptation to different environmental pressures nih.gov.

Occurrence and Derivation in Food Matrices and Food Processing (Excluding Sensory/Palatability)

This compound can be formed in food matrices as a result of chemical and enzymatic reactions involving lipids and their breakdown products. Its presence is often linked to lipid oxidation, a major cause of food quality deterioration.

Lipid oxidation is a complex process that occurs in foods containing unsaturated fatty acids, particularly during processing and storage mdpi.comnih.gov. The primary products of lipid oxidation are hydroperoxides, which are unstable and readily decompose into a variety of secondary products, including aldehydes, ketones, and alcohols mdpi.comnih.gov. Hexanal is a prominent secondary product of the oxidation of omega-6 fatty acids, such as linoleic acid, and is widely used as a marker for lipid oxidation in food products nih.govumn.eduresearchgate.netmdpi.comscioninstruments.comantec.deresearchgate.net.

The formation of hexanal is the initial step in the pathway that can lead to this compound in food matrices. While the direct formation of this compound from hexanal during food processing is not extensively documented, the presence of both hexanal and nitrogen-containing compounds in a food system creates the potential for the formation of the corresponding oxime. This reaction can be influenced by factors such as temperature, pH, and the presence of catalysts. The subsequent O-methylation would require a methyl donor.

Table 2: Factors Influencing Hexanal Formation in Food Matrices

| Factor | Influence |

|---|---|

| Fatty Acid Composition | High content of omega-6 fatty acids (e.g., linoleic acid) leads to higher potential for hexanal formation. |

| Oxygen Availability | Increased oxygen exposure accelerates the rate of lipid oxidation and hexanal production. |

| Temperature | Higher temperatures during processing and storage increase the rate of lipid oxidation. |

In post-harvest systems, enzymatic activities can significantly contribute to the formation of volatile compounds, including hexanal. The enzymes involved in the lipoxygenase (LOX) pathway, which are naturally present in plant tissues, can remain active after harvesting and during processing nih.gov. Mechanical damage during harvesting and processing can initiate the LOX pathway, leading to the production of hexanal from endogenous lipids nih.gov.

For instance, in the processing of soybeans to soymilk, the soaking and grinding steps can trigger the formation of hexanal and other C6-aldehydes through the action of lipoxygenases and hydroperoxide lyases nih.gov. Similarly, in fruits and vegetables, enzymatic processes contribute to the profile of volatile compounds, which can change during ripening and storage mdpi.com. The hexanal formed through these enzymatic reactions can then potentially react with other components in the food matrix to form derivatives like this compound. The application of hexanal as a post-harvest treatment to extend the shelf-life of fruits can also introduce this precursor into the system, where it may undergo further transformations nih.govnih.govresearchgate.netkoreascience.kr.

Impact of Processing Conditions on Formation Pathways

The formation of this compound in non-human systems, particularly within food matrices, is intrinsically linked to the generation of its precursor, hexanal, and the subsequent reaction with a source of methoxyamine. Processing conditions such as temperature, pH, and the presence of other reactive molecules significantly influence these formation pathways.

Hexanal is a well-known secondary product of lipid oxidation, primarily arising from the enzymatic or non-enzymatic degradation of linoleic acid, an unsaturated fatty acid abundant in many plant-based oils and animal fats. During food processing, operations like grinding, soaking, and heating can initiate and accelerate lipid oxidation. For instance, in the processing of soybeans, hexanal is a major volatile compound formed, with its production being influenced by the activity of lipoxygenases (LOXs) and hydroperoxide lyases (HPLs) acs.orgnih.gov. Similarly, in rapeseed oil, thermal treatment leads to the formation of hexanal as a secondary degradation product of lipid oxidation nih.gov.

The subsequent formation of this compound requires the presence of a methoxyamine source. While naturally occurring methoxyamine in food is not well-documented, related hydroxylamines can be formed. The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, is a cornerstone of flavor and color development in thermally processed foods nih.govmdpi.comijiesr.comsandiego.edu. This reaction cascade can produce a variety of reactive intermediates and nitrogen-containing compounds. It is plausible that under specific processing conditions, intermediates of the Maillard reaction or other nitrogenous compounds could react with hexanal to form oxime structures. The general synthesis of oximes occurs through the condensation of an aldehyde or ketone with hydroxylamine (B1172632) or its derivatives, a reaction that can be influenced by pH wikipedia.orggoogle.comresearchgate.net.

The table below summarizes the key processing factors and their potential impact on the formation of this compound precursors and the subsequent oximation reaction.

| Processing Condition | Effect on Hexanal Formation | Potential Impact on Oximation | Relevant Food Systems |

|---|---|---|---|

| High Temperature (e.g., baking, roasting, frying) | Increases rate of lipid oxidation and Maillard reaction, leading to higher hexanal concentrations. nih.govmdpi.com | Could promote the reaction between hexanal and any available hydroxylamine derivatives. | Bakery products, roasted coffee, fried foods, processed meats. nih.gov |

| Mechanical Stress (e.g., grinding, homogenization) | Disrupts cell structures, bringing lipoxygenases into contact with substrates, increasing hexanal formation. acs.orgnih.gov | May increase the availability of reactants. | Soy milk, nut butters, processed plant materials. |

| pH | Influences the activity of enzymes involved in lipid oxidation. | The rate of oxime formation is pH-dependent; acidic conditions can catalyze the reaction. google.comresearchgate.net | Fermented foods, acidified products. |

| Presence of Pro-oxidants (e.g., metal ions) | Accelerates lipid oxidation, leading to increased hexanal levels. | Indirectly increases the potential for this compound formation by increasing the precursor concentration. | Foods with high mineral content or processed with metal equipment. |

Microbial Biotransformations and Metabolic Pathways

Microorganisms play a crucial role in the transformation of organic compounds in various environments. Their metabolic machinery can be involved in both the synthesis and degradation of oximes, including the potential for biotransformation of hexanal into this compound.

Microbial Synthesis of Oxime Compounds

While direct microbial synthesis of this compound has not been extensively documented, the enzymatic capabilities of microorganisms suggest potential pathways for its formation. Bacteria and fungi are known to produce a wide array of volatile organic compounds, including aldehydes like hexanal, through various metabolic routes nih.govfrontiersin.org. The synthesis of oximes in biological systems often starts from amino acids. For instance, some plant-associated bacteria can metabolize amino acids to produce aldoximes nih.govannualreviews.org.

The key step in the formation of an oxime is the condensation of an aldehyde with a hydroxylamine derivative. While the microbial production of methoxyamine is not well-established, some microorganisms may possess the enzymatic machinery to synthesize hydroxylamines or related compounds. Furthermore, chemoenzymatic processes have been developed for the synthesis of oximes, where a lipase-catalyzed reaction forms a reactive peracid that then oxidizes an amine to an oxime rsc.org. This highlights the potential for enzymatic pathways to facilitate oxime formation.

The table below outlines potential microbial pathways and the enzymes that could be involved in the synthesis of this compound.

| Metabolic Step | Potential Microbial Enzymes/Pathways | Substrate | Product |

|---|---|---|---|

| Hexanal Formation | Lipoxygenase and hydroperoxide lyase pathways in yeasts and other fungi. nih.gov | Linoleic Acid | Hexanal |

| Methoxyamine Formation | Hypothetical pathways involving nitrogen metabolism. | Ammonia (B1221849), other nitrogen sources | Methoxyamine |

| Oximation | Potential oxime synthetases or non-enzymatic condensation. | Hexanal, Methoxyamine | This compound |

Degradation and Detoxification Mechanisms by Microorganisms

Microorganisms have evolved diverse mechanisms to degrade and detoxify a wide range of organic compounds, including oximes. The degradation of this compound in microbial systems is likely to proceed through several enzymatic pathways.

One established pathway for the microbial metabolism of aldoximes is the aldoxime-nitrile pathway nih.gov. This pathway involves the dehydration of the aldoxime to a nitrile, a reaction catalyzed by an aldoxime dehydratase. The resulting nitrile can then be hydrolyzed to a carboxylic acid and ammonia by a nitrilase, or to an amide by a nitrile hydratase, which is subsequently hydrolyzed by an amidase.

Another potential degradation route is the enzymatic reduction of the oxime. Studies with pig and human liver microsomes have shown that oximes can be reduced to imines, which are then hydrolyzed to the corresponding aldehyde and hydroxylamine nih.gov. While this has been observed in mammalian systems, it is plausible that microorganisms possess analogous reductase enzymes capable of this transformation as a detoxification mechanism. The hydrolysis of the C=N bond in oximes is a known chemical reaction that can be catalyzed by acids and may also be facilitated by microbial enzymes wikipedia.orgraineslab.comnih.govacs.orgnih.gov.

The table below summarizes the potential microbial degradation and detoxification pathways for this compound.

| Degradation Pathway | Key Enzymes | Initial Substrate | Intermediate/Final Products | Significance |

|---|---|---|---|---|

| Aldoxime-Nitrile Pathway | Aldoxime dehydratase, Nitrilase/Nitrile hydratase, Amidase nih.gov | This compound | Hexanenitrile, Hexanoic acid, Ammonia | Detoxification and utilization of carbon and nitrogen. |

| Reductive Pathway | Oxime reductases (hypothetical in microbes) nih.gov | This compound | Hexanal imine, Hexanal, Methoxyamine | Detoxification by converting the oxime to a more readily metabolized aldehyde. |

| Hydrolytic Cleavage | Hydrolases (potential) wikipedia.orgraineslab.com | This compound | Hexanal, Methoxyamine | Reversal of the formation reaction, leading to detoxification. |

Environmental Biogeochemistry and Cycling

The environmental fate of this compound is determined by a combination of biotic and abiotic processes that govern its transport, transformation, and persistence in the atmosphere, soil, and water.

Atmospheric Chemistry and Photo-oxidation Pathways

Once volatilized into the atmosphere, this compound is subject to photochemical reactions that can lead to its degradation. The primary oxidant in the troposphere is the hydroxyl radical (•OH), which is known to react with volatile organic compounds. The atmospheric chemistry of oximes is not extensively studied, but analogies can be drawn from related compounds. The C=N double bond in the oxime functionality is a likely site for radical attack.

Photolysis, the degradation of a molecule by light, is another potential atmospheric removal process. Studies on O-alkyl arylaldoxime ethers have shown that direct and photosensitized UV photolysis can lead to the cleavage of the N-O bond, generating iminyl and alkoxyl radicals researchgate.net. For this compound, this would result in a hexanal iminyl radical and a methoxy (B1213986) radical. These reactive radical species would then participate in further atmospheric reactions. The photophysical oxidation of carbonyls, where an excited molecule reacts with oxygen, also presents a possible, though less direct, pathway for the transformation of oxime precursors or degradation products whiterose.ac.uk.

Soil and Water Column Dynamics of Oximes

In soil and water, the fate of this compound is governed by processes such as sorption, hydrolysis, and biodegradation. The mobility of the compound in soil will depend on its polarity and its interaction with soil organic matter and clay particles.

Hydrolysis of the oxime bond can occur in the aqueous phase, and the rate of this reaction is influenced by pH raineslab.comnih.govresearchgate.net. Generally, oximes are more stable to hydrolysis than hydrazones, but they can still be cleaved back to the parent aldehyde (hexanal) and the corresponding hydroxylamine derivative (methoxyamine) wikipedia.orgnih.gov. This process can be abiotic or microbially mediated.

Biodegradation is expected to be a significant removal mechanism in both soil and water environments. As discussed in section 4.3.2, microorganisms can utilize oximes as a source of carbon and nitrogen nih.gov. The environmental fate of some oxime-containing pesticides has been studied, and biodegradation is often a key factor in their dissipation mdpi.comgeoscienceworld.orgresearchgate.netnih.gov. The rate of biodegradation will depend on various environmental factors, including temperature, pH, oxygen availability, and the presence of a microbial community adapted to degrading such compounds.

The table below provides a summary of the key processes influencing the environmental fate of this compound.

| Environmental Compartment | Key Process | Description | Potential Products |

|---|---|---|---|

| Atmosphere | Photo-oxidation | Reaction with hydroxyl radicals and other atmospheric oxidants. | Smaller carbonyls, nitrates, and other oxidation products. |

| Atmosphere | Photolysis | Direct degradation by solar radiation, potentially cleaving the N-O bond. researchgate.net | Hexanal iminyl radical, methoxy radical. |

| Soil and Water | Sorption | Binding to soil organic matter and clay particles, affecting mobility and bioavailability. | - |

| Soil and Water | Hydrolysis | Abiotic or biotic cleavage of the oxime bond. raineslab.comnih.gov | Hexanal, Methoxyamine. |

| Soil and Water | Biodegradation | Microbial breakdown for nutrients and energy. nih.gov | Hexanoic acid, ammonia, carbon dioxide, water. |

Interaction with Environmental Microbiota

The fate of this compound in the environment is largely determined by its interactions with diverse microbial communities present in soil and aquatic ecosystems. While direct studies on the microbial degradation of this compound are not extensively documented, a scientifically plausible pathway can be constructed based on the well-established metabolic capabilities of microorganisms toward structurally similar compounds, namely aliphatic aldehydes, aldoximes, and O-methylated molecules. The interaction is expected to be a multi-step process involving initial cleavage of the O-methyl group followed by the breakdown of the resulting hexanal oxime.

The initial and likely rate-determining step in the microbial degradation of this compound is the cleavage of the O-methyl ether bond. This process, known as O-demethylation, is a common metabolic reaction carried out by a wide range of environmental microorganisms, including various bacteria and fungi researchgate.netnih.gov. This enzymatic reaction would transform this compound into hexanal oxime and a C1 fragment, likely formaldehyde (B43269) or methanol.

Microorganisms possess specific enzymes to carry out O-demethylation. Cytochrome P450 monooxygenases, for instance, are a superfamily of enzymes known to catalyze the oxidative demethylation of a wide variety of substrates nih.gov. Additionally, other microbial enzymes such as veratrate 3-O-demethylase and tetrahydrofolate-dependent O-demethylases are known to cleave O-methyl groups from aromatic compounds and could potentially act on aliphatic O-methylated compounds as well nih.gov. Fungi, particularly white-rot fungi, are also well-equipped with O-methyltransferases that can play a role in modifying methylated compounds researchgate.net.

Once the O-methyl group is removed, the resulting hexanal oxime is susceptible to further microbial degradation. The most probable metabolic route for aliphatic aldoximes is the aldoxime-nitrile pathway . This pathway involves two key enzymatic steps. First, the aldoxime is dehydrated by an aldoxime dehydratase to form the corresponding nitrile, in this case, hexanenitrile. Subsequently, the nitrile is hydrolyzed by a nitrilase or a combination of nitrile hydratase and amidase to yield hexanoic acid.

The final product of this pathway, hexanoic acid, is a fatty acid that can be readily metabolized by a vast array of microorganisms through the β-oxidation pathway, ultimately leading to the production of acetyl-CoA, which enters the central metabolic pathways for energy and biomass production.

The hexanal moiety itself, if cleaved from the oxime, can be readily metabolized by many soil microbes. Bacteria and fungi can oxidize aldehydes to carboxylic acids via aldehyde dehydrogenases, or reduce them to alcohols via alcohol dehydrogenases. These products, hexanoic acid and hexanol respectively, are common metabolites that can be funneled into central carbon metabolism.

The table below summarizes the potential microbial players and their roles in the proposed degradation pathway of this compound.

| Metabolic Step | Compound Transformed | Key Enzyme(s) | Microbial Group(s) | Resulting Product(s) |

| O-Demethylation | This compound | Cytochrome P450 monooxygenases, O-demethylases | Bacteria, Fungi | Hexanal oxime, Formaldehyde/Methanol |

| Dehydration | Hexanal oxime | Aldoxime dehydratase | Bacteria | Hexanenitrile |

| Hydrolysis | Hexanenitrile | Nitrilase, Nitrile hydratase/Amidase | Bacteria | Hexanoic acid |

| Oxidation | Hexanal | Aldehyde dehydrogenase | Bacteria, Fungi | Hexanoic acid |

| Reduction | Hexanal | Alcohol dehydrogenase | Bacteria, Fungi | Hexanol |

| β-Oxidation | Hexanoic acid | Various | Bacteria, Fungi | Acetyl-CoA |

It is important to note that the efficiency of this degradation process in a natural environment will depend on various factors, including the composition and density of the microbial community, soil or water pH, temperature, and the availability of other nutrients. The presence of a diverse microbial consortium with a broad range of enzymatic capabilities would be crucial for the complete mineralization of this compound.

Ecological and Inter Species Chemical Communication Roles of Hexanal O Methyl Oxime Non Human

Plant-Insect Interactions and Semiochemical Functions

Semiochemicals are chemical substances that carry information between organisms and are crucial in shaping ecological interactions. wikipedia.orgresearchgate.netsuterra.com They are broadly divided into pheromones (intraspecific communication) and allelochemicals (interspecific communication). researchgate.netsuterra.com In the context of plant-insect interactions, plants release a variety of VOCs, including nitrogen-containing compounds like oximes and nitriles, often in response to herbivore damage. nih.gov These volatile cues can play a significant role in defending the plant by either repelling herbivores or attracting their natural enemies. nih.gov

Despite the known importance of oximes in plant-insect interactions, there is currently a lack of specific research data on the semiochemical functions of Hexanal (B45976) O-methyl oxime.

The role of volatile compounds as attractants or repellents for arthropods is a well-documented phenomenon. For instance, studies have shown that blends of oximes, terpenoids, and green leaf volatiles can facilitate host location for parasitic wasps. nih.gov Specifically, compounds such as 2-methylpropanal oxime and 2-methylbutanal oxime have been identified as attractive to the parasitic wasp Opius dissitus. nih.gov

However, specific studies detailing the function of Hexanal O-methyl oxime as either an attractant or a repellent for any arthropod species are not available in the current scientific literature. Therefore, no definitive statement can be made about its specific activity in this context.

Chemical signals from plants can profoundly modulate insect behavior, influencing activities such as feeding, oviposition (egg-laying), and aggregation. plantprotection.pl For example, certain plant volatiles can deter feeding or signal that a plant is an unsuitable host. The parent aldehyde, hexanal, has been studied in mice and was found to have anxiolytic effects and to improve cognitive function upon inhalation, demonstrating that such small volatile molecules can have significant physiological impacts. researchgate.net

Currently, there is no available research specifically investigating the modulation of insect behavior or physiology by this compound.

| Compound | Class | Known Effect on Arthropods | Target Species |

| This compound | Oxime | No data available | No data available |

| 2-Methylpropanal oxime | Oxime | Attractant | Opius dissitus (parasitic wasp) nih.gov |

| 2-Methylbutanal oxime | Oxime | Attractant | Opius dissitus (parasitic wasp) nih.gov |

| 3-Methylbutanal oxime | Oxime | Attractant | Opius dissitus (parasitic wasp) nih.gov |

Plant-Plant Allelopathy and Interspecific Signaling

Allelopathy refers to the chemical inhibition of one plant by another, through the release of compounds into the environment. nih.gov Volatile organic compounds are known to play a role in these interactions, affecting seed germination and seedling growth of neighboring plants. researchgate.netmdpi.comnih.gov For example, volatile terpenes released from the needles of Pinus halepensis have been shown to have inhibitory effects on other plant species. nih.gov

There is no scientific evidence to date that demonstrates any allelopathic activity or role in interspecific plant signaling for this compound. Research into the allelopathic potential of volatile compounds has explored various chemical classes, but this specific oxime has not been identified as an active agent. researchgate.netmdpi.com

| Compound | Class | Documented Allelopathic Activity |

| This compound | Oxime | No data available |

| β-caryophyllene | Terpene | Inhibits seed germination and root growth. nih.gov |

| Various Monoterpenes | Terpene | Can act as effective inhibitors of seed germination and seedling growth. mdpi.com |

Role in Microbial Community Dynamics and Chemotaxis

Chemical cues are vital for communication and interaction within microbial communities. Chemotaxis, the directed movement of organisms in response to a chemical stimulus, allows bacteria and other microorganisms to locate nutrients or avoid toxins. wikipedia.orgyoutube.com While aldehydes, the chemical precursors to oximes, are known to be involved in these processes, the specific roles of their oxime derivatives are less understood. For instance, hexanal has been shown to have antimicrobial and antibiofilm activity against the bacterium Vibrio parahaemolyticus. mdpi.com Furthermore, some microbes can metabolize hexanal into hexanol. researchgate.net In another context, the related compound phenylacetaldehyde (B1677652) O-methyloxime is produced by grapefruit leaves when infected with the bacterium Xanthomonas axonopodis pv. citri, suggesting a role for oximes in plant-microbe interactions. nih.gov

Currently, there are no specific studies on the role of this compound in influencing microbial community dynamics or acting as a chemotactic agent for any microbial species.

| Compound/Class | Role in Microbial Interactions |

| This compound | No data available |

| Hexanal | Antimicrobial and antibiofilm activity against Vibrio parahaemolyticus. mdpi.com Can be metabolized by various microorganisms. researchgate.net |

| Phenylacetaldehyde O-methyl oxime | Produced by grapefruit leaves upon infection with Xanthomonas axonopodis pv. citri. nih.gov |

| Aldehydes (general) | Can act as chemoattractants for neutrophils. nih.gov Can be synthesized by engineered microbes. nih.gov |

Computational Chemistry and Theoretical Modeling of Hexanal O Methyl Oxime

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to solve the Schrödinger equation for a molecule to determine its electronic structure and associated properties. wikipedia.org For Hexanal (B45976) O-methyl oxime, these calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical reactivity.

Methods such as Density Functional Theory (DFT) and ab initio calculations are used to model the electronic ground state and excited states. wikipedia.orgresearchgate.net Key aspects of the electronic structure that can be determined include the molecular orbital energies, electron density distribution, and electrostatic potential. A critical component of this analysis involves the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. wikipedia.orglibretexts.org A smaller gap generally suggests higher reactivity. wikipedia.org For Hexanal O-methyl oxime, the C=N-O moiety is the primary site of electronic activity. Quantum calculations can reveal the localization of the HOMO and LUMO around this functional group, predicting its susceptibility to electrophilic or nucleophilic attack. ossila.com

| Electron Density Map | A spatial representation of the probability of finding an electron. | Highlights electron-rich (nucleophilic) and electron-deficient (electrophilic) sites within the molecule. |

This table represents the types of data obtained from quantum chemical calculations and their general interpretation in the context of chemical reactivity.

Molecular Dynamics Simulations for Conformational Analysis

This compound is an acyclic molecule with significant conformational flexibility due to the rotation around its single bonds. Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govyoutube.com By solving Newton's equations of motion for a system of interacting atoms, MD simulations can map out the potential energy surface of the molecule and identify its preferred conformations. youtube.com

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a "box" of solvent molecules like water or in a vacuum) and calculating the forces between all atoms. nih.gov The simulation then proceeds in small time steps, updating the positions and velocities of each atom to generate a trajectory that describes the molecule's dynamic behavior. chemrxiv.org

This trajectory provides detailed information about conformational changes, particularly the rotation around key dihedral angles, such as those in the hexyl chain and around the C-N and N-O bonds of the oxime ether group. By analyzing the time evolution of these angles and the corresponding potential energy, researchers can identify the most stable, low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interaction with other molecules, such as receptors in a biological system. nih.gov

This table identifies the principal dihedral angles in this compound that would be monitored during a molecular dynamics simulation to understand its conformational preferences.

Structure-Activity Relationship (SAR) Modeling in Specific Biological Contexts (Non-Human)

Structure-Activity Relationship (SAR) modeling is a computational approach used to correlate the chemical structure of a compound with its biological activity. mdpi.com Quantitative Structure-Activity Relationship (QSAR) is a specific application of SAR that develops mathematical models to predict the activity of new compounds. rsc.orgacs.org In a non-human context, oxime ethers have been extensively studied for their insecticidal properties. acs.orgnih.govnih.gov

A QSAR study for a series of analogues of this compound as potential insecticides would involve several steps. First, the biological activity (e.g., LC₅₀ against a target insect like Mythimna separata) of a training set of related oxime ether compounds would be determined experimentally. rsc.orgacs.org Next, a wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. acs.org

Finally, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links a subset of these descriptors to the observed biological activity. mdpi.comacs.org The resulting QSAR model can then be used to predict the insecticidal activity of new, untested compounds, guiding the design of more potent analogues. For example, a model might reveal that increasing the length of the alkyl chain or adding an electron-withdrawing group enhances activity. nih.gov

Table 3: Examples of Molecular Descriptors Used in QSAR Modeling of Insecticidal Oximes

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | GATS4e (Geary autocorrelation of lag 4, weighted by atomic Sanderson electronegativities) acs.org | Describes the electronic distribution within the molecule. |

| Steric / 3D-MoRSE | Mor09v (3D-Molecule Representation of Structures based on electron diffraction, weighted by atomic van der Waals volumes) acs.org | Encodes 3D structural information related to molecular size and shape. |

| Topological | EEig06x (Edge adjacency index) acs.org | Describes the connectivity and branching of the molecular graph. |

| RDF (Radial Distribution Function) | RDF080v (Radial Distribution Function descriptor, weighted by atomic van der Waals volumes) acs.org | Provides information on the interatomic distances within the molecule. |

| Atom-Centered Fragments | H-052 acs.org | Counts the occurrences of specific atom-centered structural fragments. |

This table presents examples of descriptors found in QSAR studies of insecticidal oximes, illustrating the range of molecular properties considered when building a predictive model.

Predictive Modeling of Formation Pathways and Degradation Kinetics

Theoretical modeling can be used to predict the likely pathways for the formation of this compound and its subsequent degradation under various conditions, such as in the atmosphere. These models rely on calculating the thermodynamics and kinetics of potential reactions.

Degradation Kinetics: In the environment, a primary degradation pathway for organic molecules is oxidation initiated by hydroxyl (•OH) radicals in the atmosphere. acs.orgnilu.no For this compound, this process would likely begin with the abstraction of a hydrogen atom by an •OH radical. The molecule has several potential sites for H-abstraction, including the hexyl chain and the O-methyl group.

Computational chemistry can predict which site is most favorable for abstraction by calculating the energy barrier for each potential reaction. nih.gov Once the initial radical is formed, subsequent reactions, such as the addition of O₂ and elimination of HO₂, can be modeled to predict the ultimate degradation products. acs.orgnilu.com Kinetic parameters, such as the reaction rate constants, can be calculated using methods like Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory, providing quantitative predictions of the compound's atmospheric lifetime. nih.gov

Table 4: Computational Approaches for Modeling Reaction Kinetics

| Modeling Aspect | Computational Method | Information Obtained |

|---|---|---|

| Reaction Mechanism | DFT, ab initio calculations | Geometries and energies of reactants, transition states, intermediates, and products. researchgate.net |

| Thermodynamics | Quantum Chemical Calculations | Enthalpy (ΔH), Entropy (ΔS), and Gibbs Free Energy (ΔG) of reaction. |

| Activation Energy (Ea) | Transition State Search Algorithms | The energy barrier that must be overcome for a reaction to occur. |

| Rate Constants (k) | Transition State Theory (TST), RRKM Theory | Quantitative prediction of reaction rates at different temperatures and pressures. nih.gov |

| Atmospheric Lifetime | Kinetic Modeling | Estimation of the time required for the concentration of the compound to decrease to 1/e of its initial value. |

This table summarizes the computational techniques used to predict the formation and degradation pathways and the kinetic parameters that govern these processes.

Emerging Technologies and Applications in Hexanal O Methyl Oxime Research

Development of Biosensors and Chemosensors for Detection

While direct biosensors and chemosensors for hexanal (B45976) O-methyl oxime are not extensively documented, the research landscape is rich with sensors developed for the parent compound, hexanal. The derivatization of hexanal to its O-methyl oxime is primarily a sample preparation step to improve stability and chromatographic behavior for subsequent analysis, rather than a direct target for sensing platforms. However, the principles underlying hexanal sensors are foundational and could potentially be adapted for the detection of its derivatives.